molecular formula C16H13N5O B11837506 8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine CAS No. 919278-22-1

8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine

Cat. No.: B11837506
CAS No.: 919278-22-1
M. Wt: 291.31 g/mol
InChI Key: VITDFLQAMOBWOJ-UHFFFAOYSA-N
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Description

8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine is a chemical compound that belongs to the class of heterocyclic compounds It features a quinoline core linked to a pyrrolo[3,2-d]pyrimidine moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine typically involves the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Quinoline Moiety: The quinoline ring can be introduced via nucleophilic substitution reactions, where the pyrrolo[3,2-d]pyrimidine core acts as a nucleophile.

    Final Coupling: The final step involves the coupling of the quinoline and pyrrolo[3,2-d]pyrimidine moieties through an oxygen atom, often facilitated by a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the quinoline or pyrrolo[3,2-d]pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in regulating cell signaling pathways.

    Medicine: Due to its kinase inhibitory activity, it is being investigated as a potential therapeutic agent for the treatment of cancer and other diseases.

    Industry: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for cancer therapy, as it can selectively target tumor cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activity.

    Quinoline Derivatives: Compounds with a quinoline core are known for their diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine is unique due to its specific combination of a quinoline and pyrrolo[3,2-d]pyrimidine moiety. This unique structure allows it to interact with multiple molecular targets, potentially enhancing its therapeutic efficacy.

Properties

CAS No.

919278-22-1

Molecular Formula

C16H13N5O

Molecular Weight

291.31 g/mol

IUPAC Name

8-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyquinolin-5-amine

InChI

InChI=1S/C16H13N5O/c1-21-8-6-12-15(21)16(20-9-19-12)22-13-5-4-11(17)10-3-2-7-18-14(10)13/h2-9H,17H2,1H3

InChI Key

VITDFLQAMOBWOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=NC=N2)OC3=C4C(=C(C=C3)N)C=CC=N4

Origin of Product

United States

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